1-Benzyl-3,3-dimethylpiperidin-4-OL

Piperidine conformation Ring flip kinetics Dynamic NMR spectroscopy

1-Benzyl-3,3-dimethylpiperidin-4-OL (CAS 324769-02-0) is a C14H21NO piperidine derivative that combines an N-benzyl protecting group, a gem-dimethyl substitution at the 3-position, and a secondary alcohol at the 4-position within a single, multifunctional small-molecule scaffold. The compound is supplied as a solid or oil with commercially available purity ranging from 95% to 98+% and is classified under Acute Toxicity Category 3 (Oral).

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 324769-02-0
Cat. No. B1292038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-dimethylpiperidin-4-OL
CAS324769-02-0
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1O)CC2=CC=CC=C2)C
InChIInChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
InChIKeyZOTKRTQMBDUPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,3-dimethylpiperidin-4-OL (CAS 324769-02-0) — Sterically Hindered Piperidine Scaffold for Conformationally Restricted Drug Discovery


1-Benzyl-3,3-dimethylpiperidin-4-OL (CAS 324769-02-0) is a C14H21NO piperidine derivative that combines an N-benzyl protecting group, a gem-dimethyl substitution at the 3-position, and a secondary alcohol at the 4-position within a single, multifunctional small-molecule scaffold [1]. The compound is supplied as a solid or oil with commercially available purity ranging from 95% to 98+% and is classified under Acute Toxicity Category 3 (Oral) . Its structural architecture locks the piperidine ring into a preferred chair conformation while providing orthogonal handles for sequential derivatization, distinguishing it from simpler piperidine building blocks that lack the combined steric and protective features .

Why 1-Benzyl-3,3-dimethylpiperidin-4-OL Cannot Be Replaced by Simpler Piperidine Analogs in Conformation-Sensitive Applications


Piperidine building blocks are abundant, but three structural features present simultaneously in 1-benzyl-3,3-dimethylpiperidin-4-OL are rarely found in a single, commercially available entity: (i) the N-benzyl group that enables catalytic hydrogenation to the free secondary amine without affecting the 4-OH group, (ii) the gem-dimethyl substitution at the 3-position that raises the conformational exchange barrier and biases the ring into a well-defined chair geometry, and (iii) the 4-hydroxyl handle for further functionalization . Replacing this compound with N-benzylpiperidin-4-ol (no gem-dimethyl) removes the conformational lockdown; swapping with 3,3-dimethylpiperidine (no N-benzyl, no 4-OH) sacrifices both the protection strategy and the hydroxyl derivatization site. Generic substitution therefore forces a trade-off that eliminates at least one critical design element, making this specific scaffold non-interchangeable for applications requiring all three features concurrently [1].

Quantitative Differentiation Evidence for 1-Benzyl-3,3-dimethylpiperidin-4-OL versus Closest Structural Analogs


Conformational Exchange Barrier of the 3,3-Dimethylpiperidine Core vs. Unsubstituted Piperidine

The 3,3-gem-dimethyl substitution significantly restricts ring inversion dynamics. ¹H NMR line-shape analysis of 3,3-dimethylpiperidine yields a chair-to-chair exchange free energy of activation (ΔG‡) of 44.4 ± 1.9 kJ/mol at 298 K, determined by simulating the methyl-group signal across temperatures from −70 to 30 °C [1]. By contrast, the unsubstituted piperidine ring flip barrier is reported in the range of approximately 25–30 kJ/mol (gas-phase / low-temperature NMR studies), while N‑methylpiperidine exhibits ΔG‡₂₉₈ = 50.2 kJ/mol [2]. The 44.4 kJ/mol barrier indicates that 3,3‑dimethylpiperidine adopts a substantially locked chair conformation at ambient temperature and that the gem‑dimethyl group energetically penalizes ring inversion relative to piperidine itself, providing a conformationally restricted scaffold for structure–activity relationship (SAR) studies [1].

Piperidine conformation Ring flip kinetics Dynamic NMR spectroscopy Medicinal chemistry building blocks

C4-Hydroxyl Derivatization Handle — Synthetic Accessibility vs. 1-Benzyl-3,3-dimethylpiperidine

The 4-hydroxyl group of 1‑benzyl‑3,3‑dimethylpiperidin‑4‑OL can be converted via esterification (acyl chloride or anhydride), etherification (Williamson or Mitsunobu conditions), or carbamate formation to generate diverse compound libraries . The closest direct analog lacking the hydroxyl — 1‑benzyl‑3,3‑dimethylpiperidine (CAS 125943‑36‑4) — is a tertiary amine with no functional handle at C4, offering zero reactivity for these transformations [1]. The presence of the C4‑OH therefore enables at least three distinct chemical derivatization pathways that are impossible with the de‑oxy analog.

Piperidine functionalization Alcohol derivatization Esterification Etherification Building blocks

N-Benzyl Deprotection Yields Free Secondary Amine — Orthogonal Protection Strategy

The N‑benzyl group of 1‑benzyl‑3,3‑dimethylpiperidin‑4‑OL can be removed quantitatively by catalytic hydrogenation (Pd(OH)₂/C, H₂ 1 atm, 50–55 °C, 20 h) to yield the unprotected secondary amine, 3,3‑dimethylpiperidin‑4‑ol, while retaining the C4‑OH and the gem‑dimethyl substitution . In contrast, N‑alkyl protecting groups (e.g., N‑methyl‑3,3‑dimethylpiperidin‑4‑ol) require harsh demethylation conditions (e.g., chloroformate-mediated von Braun reaction or strong oxidants) that risk oxidation of the 4‑OH or ring degradation. The hydrogenolysis‑cleavable N‑benzyl group thus provides an orthogonal, mild deprotection route that preserves the integrity of the remaining functional architecture.

N-Debenzylation Hydrogenolysis Protecting group strategy Secondary amine synthesis

Patent-Validated Intermediate Status — EP1204660 B1 (Eli Lilly, 2004)

1-Benzyl-3,3-dimethylpiperidin-4-OL is explicitly disclosed in EP1204660 B1 (Eli Lilly and Company, granted 2004) as a key synthetic intermediate in the preparation of piperidine-based tachykinin receptor antagonists [1]. The patent, which covers compounds for treating urinary incontinence and other lower urinary tract disorders, places this specific intermediate on page 15 of the specification, confirming its industrial relevance in a validated pharmaceutical synthesis route. By comparison, the simpler analog 1‑benzyl‑3,3‑dimethylpiperidine (lacking the C4‑OH) does not appear in this patent context, underscoring the functional necessity of the 4‑hydroxyl group in the disclosed synthetic sequence.

Patent-protected intermediate Tachykinin receptor antagonist Piperidine scaffold Pharmaceutical synthesis

Target Compound Purity Profile — Commercially Available Specs Across Vendors

The target compound is commercially supplied at purities of 95% (Sigma‑Aldrich, Chemshuttle), 97% (Aladdin Scientific, AChemBlock, Calpac Lab), and 98+% (Bide Pharmatech, ChemScene, Leyan) . Several vendors provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . By contrast, unsubstituted 3,3‑dimethylpiperidin‑4‑ol (lacking the N‑benzyl group) is less frequently stocked and is typically sold at lower purity (≥95%) with limited analytical documentation, reflecting the lower commercial demand for the unprotected scaffold . The higher availability and documentation standard for the N‑benzyl protected form reflects its broader use as a storable, stable intermediate that can be deprotected on demand.

Chemical purity Quality control Procurement specification Analytical certification

Procurement-Ready Application Scenarios for 1-Benzyl-3,3-dimethylpiperidin-4-OL (CAS 324769-02-0)


Conformationally Constrained Fragment Library Synthesis

Medicinal chemistry teams designing fragment‑based screening libraries can exploit the locked chair conformation of the 3,3‑dimethylpiperidine core (ΔG‡ = 44.4 kJ/mol ring‑inversion barrier) to orient the C4‑OH and N‑benzyl vectors in a predictable spatial geometry [1]. The scaffold’s conformational rigidity reduces the number of accessible conformers, simplifying SAR interpretation and improving the correlation between 3D pharmacophore models and binding assay results, which is a distinct advantage over the flexible piperidine fragments (ΔG‡ ≈ 25 kJ/mol) commonly used in commercial fragment collections .

Orthogonal Sequential Derivatization for Parallel Synthesis

The orthogonal reactivity of the C4‑OH (esterification, etherification, carbamoylation) and N‑benzyl (catalytic hydrogenolysis to secondary amine) enables a two‑step diversification strategy. Step 1: derivative the C4‑OH with a panel of electrophiles under basic conditions. Step 2: remove the N‑benzyl group via Pd(OH)₂/C‑catalyzed hydrogenolysis at 50–55 °C, 1 atm H₂, to reveal the free piperidine NH for subsequent N‑alkylation or amidation [1]. This sequential workflow is structurally precluded in N‑benzyl‑3,3‑dimethylpiperidine (no C4 handle) and in 3,3‑dimethylpiperidin‑4‑ol (no N‑protection), making 1‑benzyl‑3,3‑dimethylpiperidin‑4‑OL the uniquely suited intermediate for this parallel synthesis approach.

Tachykinin Receptor Antagonist Intermediate Per EP1204660

Organizations developing NK₁/NK₂ tachykinin receptor antagonists for urological indications can source this compound as a validated intermediate referenced in EP1204660 B1 (Eli Lilly, 2004) [1]. The patent explicitly cites this structure on page 15 within a synthetic sequence leading to bioactive piperidine derivatives for treating urinary incontinence. Procurement of the pre‑validated intermediate reduces the synthetic burden of de novo scaffold construction and provides a regulatory‑traceable starting material for process chemistry development.

High-Purity Intermediate for CRO and CDMO Scale-Up

Contract Research Organizations (CROs) and Contract Development Manufacturing Organizations (CDMOs) requiring gram‑to‑kilogram quantities of a well‑characterized piperidine‑4‑ol building block can leverage the multi‑vendor supply base offering 95–98+% purity with CoA documentation (NMR, HPLC, GC) [1]. The availability of analytical certificates from multiple independent suppliers minimizes quality risk during scale‑up, and the room‑temperature storage stability (solid form, Sigma‑Aldrich; refrigerated 2–8 °C for oil form, Chemshuttle) simplifies inventory management compared to less stable, unprotected amino‑alcohols [2].

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